molecular formula C31H39N B1345991 1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene CAS No. 69011-19-4

1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene

Cat. No.: B1345991
CAS No.: 69011-19-4
M. Wt: 425.6 g/mol
InChI Key: HADXLRSCRPYPJJ-UHFFFAOYSA-N
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Description

Key Historical Milestones

Compound Year Key Event
Styrene 1839 Isolation by Eduard Simon from storax resin
Polystyrene 1845 Identification of polymerization by Blyth and Hofmann
Trimethylamine 1878 Early industrial applications in dye synthesis
Divinylbenzene 1930 Development of dehydrogenation synthesis from diethylbenzene
ortho-Ethylstyrene 1950 Structural characterization via NMR and mass spectrometry

Nomenclature and Chemical Identification Systems

Styrene

  • IUPAC Name : Ethenylbenzene
  • Synonyms : Vinylbenzene, phenylethene
  • CAS Registry Number : 100-42-5

Trimethylamine

  • IUPAC Name : N,N-Dimethylmethanamine
  • Synonyms : TMA, methanamine, N,N-dimethyl-
  • CAS Registry Number : 75-50-3

Divinylbenzene

  • IUPAC Name : 1,2-Diethenylbenzene
  • Synonyms : ortho-Divinylbenzene, DVB
  • CAS Registry Number : 1321-74-0

1-Ethenyl-2-ethylbenzene

  • IUPAC Name : 1-Ethyl-2-vinylbenzene
  • Synonyms : ortho-Ethylstyrene
  • CAS Registry Number : 7564-63-8

Structural identifiers, such as SMILES notations, further distinguish these compounds:

  • Styrene: C=CC1=CC=CC=C1
  • Trimethylamine: CN(C)C
  • Divinylbenzene: C=CC1=CC=CC=C1C=C
  • ortho-Ethylstyrene: C=CC1=CC=CC=C1CC

Structural Relationships Between Compounds

Core Structural Features

  • Styrene : A benzene ring substituted with a vinyl group (-CH=CH₂).
  • Divinylbenzene : A benzene ring with two vinyl groups at ortho positions, enabling cross-linking in polymerization .
  • Trimethylamine : A trigonal pyramidal molecule with three methyl groups bonded to nitrogen .
  • ortho-Ethylstyrene : Combines a vinyl group and an ethyl group (-CH₂CH₃) on adjacent benzene carbons .

Comparative Analysis

Feature Styrene Divinylbenzene Trimethylamine ortho-Ethylstyrene
Aromatic Ring Yes Yes No Yes
Functional Groups Vinyl Two vinyl Tertiary amine Vinyl + ethyl
Polymerization Linear chains Cross-linked Non-polymerizing Copolymerization

Evolution of Industrial and Academic Interest

Styrene

  • 1930s–1950s : Industrial-scale production via ethylbenzene dehydrogenation, driven by demand for polystyrene in packaging and insulation .
  • 2020s : Annual global production exceeds 35 million metric tons, with research focusing on sustainable synthesis methods .

Divinylbenzene

  • 1950s : Critical for ion-exchange resins in water treatment .
  • Modern Use : Key cross-linker in specialty polymers and chromatographic media .

Trimethylamine

  • Early 20th Century : Used in dye manufacturing and as a catalyst .
  • Current Applications : Precursor for choline, quaternary ammonium compounds, and gas sensors .

ortho-Ethylstyrene

  • Niche Role : Studied for its electronic effects in copolymer systems but lacks large-scale industrial applications .

Academic Research Trends

Decade Focus Areas
1960s Mechanistic studies of styrene polymerization kinetics
2000s Zeolite catalysts for ethylbenzene dehydrogenation
2020s Green chemistry approaches for divinylbenzene synthesis

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;N,N-dimethylmethanamine;1-ethenyl-2-ethylbenzene;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C10H10.C8H8.C3H9N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADXLRSCRPYPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C.CN(C)C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized
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CAS No.

69011-19-4
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized
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Record name Benzen dienyl- polymer s ethenylbenzenem a ethenylethylbenzenem
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Mechanism of Action

Biological Activity

The compounds 1,2-diethenylbenzene (divinylbenzene), N,N-dimethylmethanamine (dimethylamine), 1-ethenyl-2-ethyl-benzene (ethylstyrene), and styrene are significant in both industrial applications and biological research. Understanding their biological activity is crucial for assessing their health impacts, particularly in occupational exposure scenarios.

  • 1,2-Diethenylbenzene (Divinylbenzene) : Primarily used in the production of cross-linked polystyrene resins.
  • N,N-Dimethylmethanamine (Dimethylamine) : A precursor in the synthesis of various chemicals and pharmaceuticals.
  • 1-Ethenyl-2-Ethyl-Benzene (Ethylstyrene) : Used in the production of polymers and copolymers.
  • Styrene : Widely used in the manufacture of plastics, rubber, and resins.

Styrene

Styrene has been extensively studied for its toxicological effects. Research indicates that styrene exposure can lead to various biological responses:

  • Gene Expression : Occupational exposure to styrene has been linked to the upregulation of stress-responsive genes such as EGR1, IL-6, TNFα, and others. These genes play roles in inflammatory responses and cellular stress management .
  • Hepatic Effects : Studies show that high levels of styrene exposure correlate with increased hepatic transaminases (ALT and AST), indicating potential liver injury. The expression of pro-inflammatory cytokines suggests a mechanism for styrene-induced hepatic toxicity .
  • Carcinogenic Potential : Styrene has been classified as possibly carcinogenic to humans based on animal studies showing increased tumor incidence .

Ethylstyrene

Ethylstyrene exhibits similar biological activities:

  • Toxicity : It has been shown to have low acute toxicity but can cause chronic effects on the liver and auditory systems in animal studies. Prolonged exposure may lead to irreversible damage to hearing organs .
  • Metabolism : Ethylbenzene (a related compound) is metabolized primarily through α-oxidation pathways, leading to urinary excretion of metabolites like mandelic acid. This metabolic pathway is essential for understanding its biological impact .

Dimethylamine

While less is known about dimethylamine's direct biological effects compared to styrene and ethylstyrene, it is recognized for:

  • Neurotoxicity : Dimethylamines can affect central nervous system function, potentially leading to symptoms like dizziness and headaches upon exposure .

Occupational Exposure Studies

Several studies have focused on workers exposed to these compounds:

  • Styrene Exposure Study : Workers exposed to styrene showed elevated levels of liver enzymes and inflammatory markers. The study stratified participants by exposure level, revealing that even low exposures could trigger significant biological changes .
  • Ethylbenzene Health Assessment : A comprehensive assessment indicated that long-term exposure to ethylbenzene could lead to chronic health issues including liver damage and auditory dysfunction. The study highlighted the need for monitoring occupational exposures to mitigate health risks .

Data Tables

CompoundKey Biological EffectsReference
StyreneUpregulation of stress-responsive genes; hepatic injury
EthylstyreneLow acute toxicity; chronic liver effects
N,N-DimethylmethanamineNeurotoxicity symptoms
1,2-DiethenylbenzeneLimited direct studies; primarily polymer use

Comparison with Similar Compounds

1,2-Diethenylbenzene

Molecular Formula : C₁₀H₁₀
Structure : A benzene ring with two ethenyl (vinyl, -CH=CH₂) groups at the 1,2-positions.
Key Properties :

  • Molecular weight: 130.19 g/mol .
  • Reactivity: High due to dual vinyl groups, enabling crosslinking in polymers .
    Applications : Crosslinking agent in resins (e.g., DOWEX® HCR-W2) .

N,N-Dimethylmethanamine

Molecular Formula : C₃H₉N
Structure : (CH₃)₂NH (dimethylamine), a simple secondary amine.
Key Properties :

  • Molecular weight: 59.11 g/mol (calculated).
  • Reactivity: Basic, volatile, and used as a catalyst in organic synthesis .
    Applications : Intermediate in pharmaceuticals and agrochemicals .

1-Ethenyl-2-ethyl-benzene

Molecular Formula : C₁₀H₁₂
Structure : Benzene with a vinyl (-CH=CH₂) group at position 1 and an ethyl (-CH₂CH₃) group at position 2.
Key Properties :

  • Molecular weight: 132.20 g/mol (calculated).
  • Reactivity: Less reactive than styrene due to steric hindrance from the ethyl group . Applications: Comonomer in styrenic copolymers .

Styrene

Molecular Formula : C₈H₈
Structure : Vinylbenzene (C₆H₅-CH=CH₂).
Key Properties :

  • Molecular weight: 104.15 g/mol .
  • Reactivity: Polymerizes readily to form polystyrene.
    Applications : Production of polystyrene, ABS plastics, and synthetic rubbers .

Comparative Analysis

Structural and Physical Properties

Property 1,2-Diethenylbenzene N,N-Dimethylmethanamine 1-Ethenyl-2-ethyl-benzene Styrene
Molecular Formula C₁₀H₁₀ C₃H₉N C₁₀H₁₂ C₈H₈
Molecular Weight 130.19 g/mol 59.11 g/mol 132.20 g/mol 104.15 g/mol
Boiling Point ~187.3°C (polymer mix) 7°C* Not reported ~145°C
Reactivity High (dual vinyl groups) Basic, nucleophilic Moderate (ethyl hindrance) High (single vinyl)

Reactivity in Polymerization

  • 1,2-Diethenylbenzene : Forms highly crosslinked networks due to dual vinyl groups .
  • Styrene : Rapid homopolymerization via radical initiation .
  • 1-Ethenyl-2-ethyl-benzene : Slower polymerization kinetics compared to styrene due to ethyl substitution .

Research Findings and Contradictions

  • Toxicity : discusses diethylbenzene’s neurotoxicity, which may extrapolate to 1-ethenyl-2-ethyl-benzene but requires confirmation .

Preparation Methods

Overview and Synonymy

1,2-Diethenylbenzene and 1-ethenyl-2-ethyl-benzene are closely related compounds, often appearing together in reaction mixtures such as divinylbenzene and ethylstyrene mixtures. These compounds share the molecular formula C10H10 and are structurally characterized by vinyl (ethenyl) substituents on the benzene ring, with 1-ethenyl-2-ethyl-benzene having one vinyl and one ethyl substituent.

Synthetic Routes

  • Vinylation of Benzene Derivatives: The preparation of 1,2-diethenylbenzene typically involves the vinylation of benzene or substituted benzenes using ethylene or acetylene derivatives under catalytic conditions. This process can be catalyzed by transition metals or acid catalysts to introduce vinyl groups at ortho positions.

  • Divinylbenzene Production: Industrially, divinylbenzene (which includes 1,2-diethenylbenzene) is produced by dehydrogenation of diethylbenzene isomers. The process involves catalytic dehydrogenation at elevated temperatures, often using iron oxide-based catalysts promoted with potassium.

  • Mixture Formation: The reaction mass of divinylbenzene and ethylstyrene (including 1-ethenyl-2-ethyl-benzene) is obtained as a mixture during these processes, which can be separated or used as is for polymerization applications.

Catalysts and Conditions

  • Potassium-promoted iron oxide catalysts are preferred for dehydrogenation reactions due to their high selectivity and activity.
  • The process is typically conducted at high temperatures (around 500-600°C) in fixed-bed reactors, either adiabatically or isothermally, with steam to facilitate dehydrogenation and reduce coke formation.

Preparation of N,N-Dimethylmethanamine

Synthetic Methodology

N,N-Dimethylmethanamine (a tertiary amine) is commonly synthesized via reductive amination or nucleophilic substitution methods involving dimethylamine.

  • Reductive Amination: A prevalent industrial method involves reacting an aldehyde (such as formaldehyde) with dimethylamine and hydrogen in the presence of a hydrogenation catalyst (e.g., nickel on kieselguhr). The reaction occurs in a fixed-bed reactor with controlled temperature (105-110°C) and pressure (around 8 MPa hydrogen pressure). The process includes preheating zones and catalyst beds to optimize conversion and selectivity.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions using dimethylformamide (DMF) as a methylating agent under controlled conditions (e.g., 190°C for 6 hours) to yield N,N-dimethylamine derivatives with high purity and yields up to 99.5%.

Purification

  • The reaction mixture undergoes fractional distillation to separate water and by-products, often using entrainers to facilitate water removal.
  • The final product is obtained with purity exceeding 99.5% by weight after distillation under superatmospheric pressure.

Reaction Parameters Summary

Parameter Typical Range/Value Notes
Temperature 105-110°C (reductive amination) Controlled for catalyst activity
Pressure ~8 MPa H2 High pressure to drive hydrogenation
Catalyst Ni on kieselguhr Commercial catalyst for hydrogenation
Reaction Time Continuous flow Fixed-bed reactor operation
Purity of product >99.5% After fractional distillation

Preparation of Styrene

Industrial Production Routes

Styrene is a major petrochemical monomer produced primarily by:

  • Dehydrogenation of Ethylbenzene: The dominant industrial method (>90% capacity) involves catalytic dehydrogenation of ethylbenzene in the presence of steam over potassium-promoted iron oxide catalysts. The process operates at high temperatures (around 600°C) in fixed-bed reactors with either adiabatic or isothermal conditions.

  • By-product from Propene Epoxidation: Styrene can also be obtained as a by-product during the epoxidation of propene using ethylbenzene hydroperoxide and molybdenum complex catalysts, though this route is less common industrially.

Catalyst and Process Details

  • Potassium-promoted iron oxide catalysts provide high selectivity and activity.
  • The process involves passing ethylbenzene and steam over the catalyst bed, with careful temperature control to maximize styrene yield and minimize side reactions.
  • Reactor designs include fixed-bed reactors with radial or axial flow to optimize contact time and heat management.

Reaction Conditions Summary

Parameter Typical Range/Value Notes
Temperature 550-650°C High temperature for dehydrogenation
Catalyst K-promoted Fe2O3 Selective for styrene formation
Reactor Type Fixed-bed (radial/axial flow) Industrial scale
Feedstock Ethylbenzene + steam Steam reduces coke formation

Comparative Table of Preparation Methods

Compound Key Preparation Method Catalyst/Conditions Purity/Yield Industrial Relevance
1,2-Diethenylbenzene Dehydrogenation of diethylbenzene K-promoted Fe2O3, 500-600°C High yield in mixture form Used in polymer precursors
1-Ethenyl-2-Ethyl-Benzene Same as above (mixture component) Same as above Part of reaction mass Polymer industry feedstock
N,N-Dimethylmethanamine Reductive amination of aldehydes Ni catalyst, 105-110°C, 8 MPa H2 >99.5% purity Tertiary amine production
Styrene Dehydrogenation of ethylbenzene K-promoted Fe2O3, 550-650°C High selectivity and yield Major monomer in petrochemical industry

Research Findings and Notes

  • The potassium-promoted iron oxide catalyst system remains the benchmark for dehydrogenation reactions producing styrene and related vinylbenzenes due to its balance of activity and selectivity.
  • N,N-Dimethylmethanamine synthesis benefits from continuous flow fixed-bed reactors with nickel catalysts, enabling high purity and efficient hydrogenation.
  • The nucleophilic substitution method using DMF for N,N-dimethylamine derivatives offers high yields and purity but requires careful temperature and pressure control.
  • The mixture of divinylbenzene and ethylstyrene (including 1,2-diethenylbenzene and 1-ethenyl-2-ethyl-benzene) is often used directly in polymerization processes without full separation, highlighting the industrial importance of these mixtures.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for characterizing N,N-dimethylmethanamine in catalytic reaction systems?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly focusing on the dimethylamino group’s chemical shifts (δ 2.2–2.8 ppm for CH₃ groups). Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, employ gas chromatography (GC) with flame ionization detection (FID) using a polar column (e.g., DB-WAX) to separate potential byproducts like tertiary amine oxides .

Q. How can researchers differentiate 1,2-diethenylbenzene isomers (e.g., 1,3 vs. 1,2 substitution) experimentally?

  • Methodological Answer : Utilize vibrational spectroscopy (FT-IR) to identify substitution patterns: symmetric vs. asymmetric C=C stretching modes (1630–1680 cm⁻¹). Confirm via X-ray crystallography or computational geometry optimization (DFT) to compare bond angles and dihedral angles with NIST reference data .

Q. What protocols ensure stability of styrene in long-term storage for polymerization studies?

  • Methodological Answer : Store styrene under inert gas (N₂/Ar) at 4°C with added inhibitors (e.g., 4-tert-butylcatechol at 10–50 ppm). Monitor peroxide formation via iodometric titration periodically. For aqueous systems, use buffered solutions (pH 6–8) to prevent radical-initiated degradation .

Advanced Research Questions

Q. How do computational models resolve contradictions in reaction kinetics of N,N-dimethylmethanamine in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to map energy profiles of intermediate states (e.g., Pd-N coordination). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N) to trace amine participation in transition states .

Q. What mechanistic insights explain the divergent reactivity of 1-ethenyl-2-ethyl-benzene under electrophilic vs. radical conditions?

  • Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) to distinguish between ionic and radical pathways. For electrophilic substitution, monitor regioselectivity using HNO₃/H₂SO₄ nitration, comparing para/ortho ratios via HPLC. Contrast with AIBN-initiated radical bromination (NBS) to assess allylic vs. vinyl reactivity .

Q. How can researchers reconcile conflicting thermodynamic data for 1,2-diethenylbenzene across different solvent systems?

  • Methodological Answer : Perform calorimetric studies (e.g., DSC) in polar (DMSO) vs. non-polar (toluene) solvents to measure ΔH°solvation. Cross-validate with COSMO-RS simulations to account for solvent-solute interactions. Tabulate discrepancies and correlate with solvent polarity indices .

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